molecular formula C7H10N2O2 B13747753 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B13747753
M. Wt: 154.17 g/mol
InChI Key: CNWNKXCLRLNSGE-UHFFFAOYSA-N
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Description

7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with a methyl substituent at the 7a position.

Key structural attributes include:

  • Tetrahydro backbone: Reduces ring strain and enhances stability compared to unsaturated analogs.
  • Dione functionality: The 1,3-dione moiety may participate in hydrogen bonding, affecting solubility and intermolecular interactions.

Synthetic routes for related pyrroloimidazoles often involve cyclization, cycloaddition, or cyclocondensation strategies .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C7H10N2O2/c1-7-3-2-4-9(7)6(11)8-5(7)10/h2-4H2,1H3,(H,8,10,11)

InChI Key

CNWNKXCLRLNSGE-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN1C(=O)NC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tetrahydro-pyrrolo-imidazole derivatives typically involves:

  • Formation of the pyrrolo[1,2-c]imidazole core through cyclization reactions.
  • Introduction of substituents such as the 7A-methyl group via alkylation or use of methylated starting materials.
  • Installation of the 1,3-dione functionality through oxidation or ring closure involving carbonyl-containing precursors.

Cyclization Approaches Using Pyrrolidine and Related Precursors

A prominent method involves the reaction of pyrrolidine derivatives with electrophilic reagents to form the fused imidazole ring. For example, the reaction of pyrrolidine with acetylenedicarboxylate derivatives leads to dihydropyrrolo[1,2-a]imidazole intermediates, which upon subsequent reduction yield tetrahydro derivatives.

  • Key Reaction: Pyrrolidine (compound 28a) reacts with acetylenedicarboxylate (compound 29a) in a one-pot reaction involving hydroamination, azidation, and cyclization to form dihydropyrrolo[1,2-a]imidazole-2,3-dicarboxylate (compound 30).

  • Partial reduction of pyrroloimidazolium salts with sodium borohydride in DMF affords tetrahydro-1H-pyrrolo[1,2-a]imidazoles.

  • Intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide using phosphoryl halides (POBr3 or POCl3) yields 2-halosubstituted pyrroloimidazoles, which can be further manipulated.

These methods provide a platform to introduce various substituents, including methyl groups, at specific positions on the heterocyclic ring.

Methylation and Introduction of the 7A-Methyl Group

Methyl substitution at the 7A position can be achieved by employing methylated starting materials or via regioselective alkylation.

  • In related pyrrolo and carboline systems, methyl-substituted analogues have been synthesized by reacting chiral or racemic methyl-substituted ketones or amines, followed by cyclization.

  • For example, methyl-substituted tetrahydro-pyridoindole derivatives were prepared by reaction of methyl-substituted piperidinones with hydrazines, followed by Fischer indole synthesis and amide coupling.

While direct literature on 7A-methylation of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is limited, analogous strategies suggest that methyl groups can be introduced either pre-cyclization or via post-cyclization functionalization.

Formation of the 1,3-Dione Functionality

The 1,3-dione moiety is an important functional group in this compound, imparting specific reactivity and biological properties.

  • Cyclocondensation reactions involving cyclohexane-1,3-diones and imidazole derivatives have been reported to form related fused heterocycles.

  • For example, 2-(2-bromoaryl)imidazoles react with cyclohexane-1,3-diones in the presence of recyclable magnetic MOF catalysts to yield dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, which are structurally related fused dione heterocycles.

  • These reactions typically proceed via C–C coupling and cyclization, followed by aromatization steps.

Though this exact method is for a different fused imidazole system, it demonstrates the utility of cyclohexane-1,3-dione derivatives in constructing fused 1,3-dione heterocycles.

Summary Table of Key Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
One-pot hydroamination/azidation/cyclization Pyrrolidine + Acetylenedicarboxylate None specified Mild, one-pot Not specified Forms dihydropyrroloimidazole intermediates
Partial reduction of pyrroloimidazolium salts Pyrroloimidazolium bromides NaBH4 in DMF Room temp High Yields tetrahydro-1H-pyrroloimidazoles
Intramolecular cyclization with POBr3 or POCl3 2-(2-oxopyrrolidin-1-yl)-acetamide POBr3 or POCl3 Microwave or heating Up to 82 Produces 2-halosubstituted pyrroloimidazoles
Fischer indole synthesis for methyl-substituted analogues Methyl-substituted ketones + arylhydrazines Acid catalysis Heating in EtOH/HCl 22-95 Used for methylated tetrahydrocarbolines, analogous to methylation strategies
Cyclocondensation with cyclohexane-1,3-diones 2-(2-bromoaryl)imidazoles + cyclohexane-1,3-dione Fe3O4@SiO2@MOF-199 catalyst + base DMF, 60 °C, 20 h Moderate to high Forms fused imidazo-dione heterocycles, demonstrates dione ring formation

Research Findings and Mechanistic Insights

  • The formation of the fused pyrroloimidazole ring involves nucleophilic attack by amines on activated alkynes or halo-substituted precursors, followed by ring closure.

  • Reduction steps with sodium borohydride selectively convert imidazolium salts to tetrahydro derivatives, preserving the core heterocycle.

  • Cyclization with phosphoryl halides facilitates halogenation and ring closure, enabling further functionalization.

  • Fischer indole synthesis, although more common in indole systems, provides a useful analogy for constructing methyl-substituted fused heterocycles.

  • The use of recyclable magnetic metal-organic framework catalysts (MOF-199) enables efficient C–C coupling and cyclization with cyclohexane-1,3-diones, highlighting advances in green and sustainable chemistry approaches.

The preparation of 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves multi-step synthetic strategies combining cyclization, reduction, and functional group introduction. Key methods include:

  • One-pot cyclization reactions starting from pyrrolidine derivatives.
  • Partial reduction of imidazolium salts to tetrahydro forms.
  • Use of phosphoryl halides for intramolecular cyclization.
  • Methylation strategies inspired by analogous systems.
  • Cyclocondensation with cyclohexane-1,3-diones using advanced catalytic systems.

These methods are supported by experimental yields and mechanistic rationales from diverse authoritative sources, reflecting a comprehensive and professional understanding of the compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazole derivatives .

Scientific Research Applications

7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound featuring a pyrrolo-imidazole structure, characterized by a fused ring system containing tetrahydropyrrole and an imidazole moiety. The molecular formula for the compound is C₈H₈N₂O₂. This compound has potential applications in medicinal chemistry and materials science. Studies on its interactions with biological targets are essential to understand its mechanism of action, with preliminary research suggesting it may interact with certain targets. Further studies using molecular docking and bioassays will be crucial to elucidate these interactions.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry Compounds with similar structures are often investigated for biological activities.
  • Materials Science The versatility of this compound highlights its significance in materials science.

The specific biological activities of this compound require further investigation to elucidate its mechanisms of action and therapeutic potential.

Structural Comparison

This compound shares structural similarities with several other compounds. The unique aspect of this compound lies in its dual-ring system that combines features from both pyrrole and imidazole, potentially leading to unique biological activities not fully explored in other compounds.

Compound NameStructure TypeNotable Properties
7-Methylimidazo[4,5-b]pyridineImidazo-pyridineCarcinogenic properties; DNA interaction
Tetrahydropyrido[4,3-b]indolePyrido-indoleNeuroprotective effects
5-Aminomethyl-1H-imidazo[4,5-b]pyridineAmino-substituted imidazoleAntimicrobial activity

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound can bind to the receptor and block the binding of endogenous ligands, leading to a decrease in receptor activation and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its analogs:

Compound Molecular Formula Substituents Key Properties Synthetic Methods
This compound (CAS: 126100-98-9) C₇H₁₀N₂O₂ 7a-methyl Higher lipophilicity (logP ~1.5 estimated); potential bioactivity Likely cyclization/alkylation
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS: 214066-57-6) C₆H₈N₂O₂ No substituents Lower molecular weight (140.14 g/mol); reduced steric hindrance Cyclocondensation of diamines with diketones
6-Hydroxy-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS: 67943-20-8) C₆H₈N₂O₃ 6-hydroxy Enhanced solubility due to -OH group; hydrogen-bonding capability Hydroxylation post-cyclization
3,7a-Dimethyl-dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione (CAS: 126100-99-0) C₈H₁₂N₂O₂ 3-methyl, 7a-methyl Increased steric bulk; potential for altered pharmacokinetics Multi-step alkylation/cyclization
Chlorinated/Methoxylated Pyrido-Pyrroloimidazoles (e.g., 6b, 6c) C₁₇H₈ClN₃O₂ / C₁₈H₁₁N₃O₃ Chlorine (6b), Methoxy (6c) Poor solubility; high melting points (>300°C); IR peaks for carbonyl groups EDCI/DMAP-mediated coupling

Key Findings:

Structural Impact on Solubility :

  • The 6-hydroxy derivative (CAS 67943-20-8) exhibits improved aqueous solubility due to its hydroxyl group, whereas the 7a-methyl analog’s lipophilicity may favor membrane permeability .
  • Chlorinated/methoxylated derivatives (e.g., 6b, 6c) show poor solubility, attributed to planar aromatic systems and strong intermolecular interactions .

Synthetic Complexity :

  • Simple pyrroloimidazole diones (e.g., CAS 214066-57-6) are synthesized via straightforward cyclocondensation, while methylated variants require additional alkylation steps .
  • Complex pyrido-pyrroloimidazoles (e.g., 6a–d) involve multi-step coupling reactions with EDCI/DMAP, yielding lower quantities (33–65%) due to solubility challenges .

Biological Relevance :

  • Methyl and hydroxy substituents are common in bioactive molecules; for example, the 7a-methyl group may mimic natural product scaffolds, enhancing target binding .
  • highlights pharmacological evaluation of pyrrole derivatives, though specific data for the 7a-methyl compound are absent .

Thermal Stability: Chlorinated derivatives (e.g., 6b) exhibit high thermal stability (mp >300°C), likely due to rigid aromatic cores, whereas non-aromatic analogs (e.g., tetrahydro derivatives) have lower melting points .

Biological Activity

7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as 5,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS Number: 89640-68-6), is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.

The molecular formula of the compound is C6H6N2O2C_6H_6N_2O_2 with a molecular weight of 138.12 g/mol. The structure features a pyrroloimidazole core, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC₆H₆N₂O₂
Molecular Weight138.12 g/mol
CAS Number89640-68-6

Synthesis

The synthesis of this compound typically involves multi-component reactions. A notable method includes the reaction of ninhydrins with diamines and activated acetylenic compounds in aqueous conditions. This eco-friendly approach has yielded high product quantities while maintaining structural integrity and purity .

Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrroloimidazoles exhibit substantial antioxidant activity. The presence of NH and OH groups in the structure contributes to their ability to scavenge free radicals effectively. Techniques such as DPPH radical scavenging and FRAP assays have been employed to quantify this activity, revealing that these compounds can rival conventional antioxidants .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Disk diffusion methods showed significant bacteriostatic properties against both Gram-negative and Gram-positive bacteria. This suggests potential applications in treating bacterial infections .

Case Studies

  • Antioxidant Study : In a controlled experiment assessing the antioxidant capacity of synthesized pyrroloimidazoles, compounds were tested for their ability to inhibit lipid peroxidation and reduce oxidative stress markers in vitro. Results indicated a strong correlation between the structural features of the compounds and their antioxidant efficacy.
  • Antimicrobial Evaluation : A series of synthesized pyrroloimidazoles were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Reference
AnnulationDMF, Na₂CO₃, 80°C14%
Microwave CyclocondensationCH₃CN, i-Pr₂NEt, 120°C, 2h81%
Copper-Catalyzed ArylationCH₂Cl₂, Cu(OAc)₂, pyridine, 7d39%

Q. Table 2: Spectroscopic Benchmarks

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Carbonyl (dione)1700–1750-165–175
Imidazole C-H-7.2–7.8 (m)120–130
Methyl Substituent-1.2–1.5 (s)20–25

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